molecular formula C4H9NO2 B1362533 N-Ethylglycine CAS No. 627-01-0

N-Ethylglycine

Cat. No.: B1362533
CAS No.: 627-01-0
M. Wt: 103.12 g/mol
InChI Key: YPIGGYHFMKJNKV-UHFFFAOYSA-N
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Description

N-Ethylglycine is an organic compound with the molecular formula C4H9NO2. It is a derivative of glycine, where an ethyl group replaces one of the hydrogen atoms attached to the nitrogen atom. This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is known for its applications in various scientific research fields, including enzyme kinetics, protein structure studies, and drug metabolism.

Mechanism of Action

Target of Action

N-Ethylglycine, also known as 2-(ethylamino)acetic acid, primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the synaptic glycine concentration and is specifically expressed in astrocytes . Glycine is a major inhibitory neurotransmitter, and its rapid removal after release is controlled by glycine transporters, including GlyT1 .

Mode of Action

This compound interacts with GlyT1 in a unique way. While it doesn’t directly inhibit GlyT1, it acts as an alternative substrate for this transporter . This means that this compound competes with glycine for uptake by GlyT1, thereby affecting the function of GlyT1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the glycinergic neurotransmission system . By acting as an alternative substrate for GlyT1, this compound can influence the synaptic concentration of glycine . This can have downstream effects on the functioning of glycinergic neurons and the overall inhibitory signaling in the nervous system .

Pharmacokinetics

It’s known that this compound can accumulate in the system after continuous application of lidocaine, a drug that metabolizes into this compound . This suggests that this compound may have a significant presence in the body under certain conditions, which could impact its bioavailability .

Result of Action

The action of this compound leads to a reduction in the uptake of glycine by GlyT1, resulting in elevated glycine levels at synapses of spinal inhibitory circuits . This can lead to antinociceptive effects , meaning it can reduce the sensation of pain . In animal models for chronic pain, this compound has been shown to relieve hyperalgesia and allodynia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular glycine can affect the inhibitory action of this compound on GlyT1 . Additionally, the systemic application of lidocaine, which metabolizes into this compound, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

N-Ethylglycine is involved in several biochemical reactions. It acts as a substrate for the glycine transporter GlyT1, which is responsible for the uptake of glycine into cells . This interaction is significant as it influences the availability of glycine, an important neurotransmitter in the central nervous system. Additionally, this compound has been shown to inhibit GlyT1-mediated uptake of glycine, thereby modulating glycine levels and affecting neurotransmission .

Cellular Effects

This compound impacts various cellular processes. It influences cell signaling pathways by modulating the availability of glycine, which is a co-agonist for the NMDA receptor, a critical receptor in synaptic plasticity and memory formation. By affecting glycine levels, this compound can alter NMDA receptor activity, thereby influencing gene expression and cellular metabolism. Studies have shown that this compound can affect the function of different cell types, including neurons and glial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the glycine transporter GlyT1. By acting as a substrate for GlyT1, this compound competes with glycine for uptake, thereby inhibiting glycine transport. This inhibition leads to increased extracellular glycine levels, which can enhance NMDA receptor activity. Additionally, this compound may interact with other biomolecules, such as enzymes and proteins, to modulate their activity and influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can also have biological activity. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate glycine levels and influence neurotransmission without causing significant adverse effects. At high doses, this compound can lead to toxicity and adverse effects, including disruptions in cellular metabolism and gene expression. Studies have shown that there is a threshold effect for this compound, where its beneficial effects are observed at lower doses, while higher doses can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as glycine N-methyltransferase, which converts this compound to N-methyl-N-ethylglycine. This metabolic pathway is important for the regulation of glycine levels and the modulation of neurotransmission. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with other enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the glycine transporter GlyT1. This transporter is responsible for the uptake of this compound into cells, where it can exert its effects on cellular processes. Additionally, this compound can interact with binding proteins and other transporters to influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the glycine transporter GlyT1. This interaction directs this compound to specific compartments within the cell, where it can modulate cellular processes. Additionally, post-translational modifications and targeting signals can influence the localization and activity of this compound within different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylglycine can be synthesized through several methods. One common approach involves the reductive alkylation of glycine using ethylamine and glyoxylic acid. The reaction typically occurs in the presence of a reducing agent such as palladium on charcoal. The process involves mixing ethylamine and glyoxylic acid in isopropanol, followed by hydrogenation under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentative processes. For instance, recombinant Corynebacterium glutamicum engineered to express a mutant imine reductase can produce this compound from monoethylamine and glyoxylate. This method has shown promising results, with a volumetric productivity of 0.11 g/L/h .

Chemical Reactions Analysis

Types of Reactions: N-Ethylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxoacids.

    Reduction: It can be reduced to form ethylamine and glycine.

    Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ethylglyoxylate.

    Reduction: Formation of ethylamine and glycine.

    Substitution: Formation of various N-substituted glycine derivatives.

Scientific Research Applications

N-Ethylglycine has diverse applications in scientific research:

Comparison with Similar Compounds

    N-Methylglycine (Sarcosine): Similar in structure but with a methyl group instead of an ethyl group.

    N,N-Dimethylglycine: Contains two methyl groups attached to the nitrogen atom.

    N-Propylglycine: Contains a propyl group instead of an ethyl group.

Uniqueness: N-Ethylglycine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGGYHFMKJNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311675
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-01-0
Record name N-Ethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 627-01-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825
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Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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